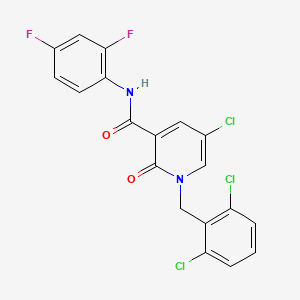

5-chloro-1-(2,6-dichlorobenzyl)-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-chloro-1-(2,6-dichlorobenzyl)-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide" is a polysubstituted pyridine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound suggests the presence of multiple halogen substituents, which could influence its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of polysubstituted pyridine derivatives can be achieved through various methods. One approach involves the reaction of chlorimine functions in adducts derived from 3,5-dichloro-2H-1,4-oxazin-2-ones with double bond systems, leading to the formation of 6-substituted 2-oxa-5-azabicyclo[2.2.2]oct-5-en-3-ones. These intermediates can undergo lactone cleavage with alcohols or amines to yield substituted pyridinecarboxylic acid derivatives, which can be further dehydrated to form the corresponding pyridine systems . Although the specific synthesis of the compound is not detailed in the provided papers, the general methodology could be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom. The presence of substituents on the pyridine ring can significantly affect the electronic distribution and, consequently, the chemical reactivity of the molecule. For instance, the pyridine-2,6-dicarboxamide oxime studied in one of the papers forms a complex with nickel (II) ions, indicating the ability of the pyridine moiety to act as a ligand in coordination chemistry . This property could be relevant for the compound , as the presence of multiple substituents may allow for complexation with various metal ions.

Chemical Reactions Analysis

The reactivity of pyridine derivatives is influenced by the substituents attached to the pyridine ring. For example, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine leads to the formation of a pyrazole-3-carboxamide, while the presence of a base can result in the formation of an imidazo[4,5-b]pyridine derivative . These reactions demonstrate the versatility of pyridine derivatives in undergoing functionalization reactions, which could be applicable to the compound for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "this compound" would be influenced by its molecular structure. The halogen substituents are likely to increase the lipophilicity of the molecule, which could affect its solubility and permeability across biological membranes. The presence of multiple electronegative atoms may also enhance the molecule's ability to form hydrogen bonds and interact with biological targets. The specific physical and chemical properties would need to be determined experimentally, as they are not provided in the papers referenced.

科学的研究の応用

Chemical Synthesis and Applications in Organic Chemistry

This compound has been used as a key intermediate in the synthesis of various heterocyclic compounds, demonstrating its utility in organic chemistry. For instance, it's involved in the synthesis of pyrazole, oxa(thia)diazole, and oxadiazine derivatives, highlighting its versatility in creating complex organic structures (Hassan et al., 2005).

The compound has also been utilized in the synthesis of polyamides via direct polycondensation with various agents. This process exemplifies its role in producing polymers with specific properties, which can have wide-ranging applications, from material science to biomedical fields (Kimura et al., 1992).

Role in Heterocyclic Chemistry

It's significant in generating polysubstituted 2-pyridinecarboxylic acid derivatives. This indicates its importance in heterocyclic chemistry, particularly in the formation of pyridine systems, which are fundamental structures in many pharmaceuticals (Dubois et al., 1996).

Additionally, its involvement in the synthesis of 5,6-diarylpyridines as human CB1 inverse agonists showcases its application in drug discovery, particularly in the development of compounds targeting cannabinoid receptors (Meurer et al., 2005).

Applications in Antibacterial Research

- Research has shown its use in the synthesis of fluoronaphthyridines as antibacterial agents. This indicates its potential in contributing to the development of new antibiotics, addressing the growing concern of antibiotic resistance (Bouzard et al., 1992).

特性

IUPAC Name |

5-chloro-1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl3F2N2O2/c20-10-6-12(18(27)25-17-5-4-11(23)7-16(17)24)19(28)26(8-10)9-13-14(21)2-1-3-15(13)22/h1-8H,9H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVZFHPXJDWULA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=C(C=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl3F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2504277.png)

![4-(4-(dimethylamino)phenyl)-3,7,7-trimethyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one](/img/structure/B2504278.png)

![Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate](/img/structure/B2504279.png)

![3-(4-ethoxyphenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504283.png)

![6-(2-Methoxyethyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2504285.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2504286.png)

![Bicyclo[1.1.1]pentane-1-sulfonamide](/img/structure/B2504287.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2504288.png)

![2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2504293.png)

![1-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2504295.png)

![(2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide](/img/structure/B2504297.png)

![5-((4-Ethylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2504298.png)

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2504299.png)